3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Overview
Description
3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains both bromine and trifluoromethyl groups
Mechanism of Action
Target of Action
It is known that the compound has a significant impact on the respiratory system .
Mode of Action
It is prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper
Result of Action
It’s known that the compound has a significant impact on the respiratory system , but the specific molecular and cellular effects require further investigation.
Biochemical Analysis
Biochemical Properties
3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in enzyme inhibition and activation processes, making it a valuable probe for studying enzyme kinetics and mechanisms. For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their catalytic activity and providing insights into their function and regulation . Additionally, this compound can form non-covalent interactions with proteins, affecting their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, thereby altering downstream signaling events . Furthermore, this compound has been reported to affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . This compound is also capable of interacting with DNA and RNA, potentially influencing gene expression and transcriptional regulation. The presence of the bromine and trifluoromethyl groups enhances its binding affinity and specificity, making it a potent modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH, temperature, or light . Long-term studies have shown that its impact on cellular function can vary, with some effects becoming more pronounced or diminishing over time. Understanding these temporal dynamics is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions. Studies have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, thereby affecting overall cellular metabolism. Additionally, this compound may alter the levels of specific metabolites, providing insights into its role in metabolic regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with relevant biomolecules and modulate cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine typically involves the reaction of 3-bromo-5-iodopyridine with in situ generated (trifluoromethyl)copper. This iodide displacement reaction is carried out under specific conditions to ensure the successful introduction of the trifluoromethyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Organic Synthesis:
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-(trifluoromethyl)pyridine
- 3-bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyridine
Uniqueness
3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it valuable for various chemical transformations and applications.
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-4-3-13-5-1-2-6(8(10,11)12)14-7(4)5/h1-3,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMFTOAKMLJDLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212989 | |
Record name | 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201212989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-16-1 | |
Record name | 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201212989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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